5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole is a complex organic compound belonging to the class of heterocyclic compounds. It features both oxazole and oxadiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole involves multiple steps, typically starting with the preparation of the oxazole and oxadiazole intermediates. Common synthetic routes include:
Oxazole Formation: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides.
Oxadiazole Formation: The oxadiazole ring is often formed by the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl₃).
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the presence of oxazole and oxadiazole rings.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It is explored for its use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole involves its interaction with various molecular targets. The oxazole and oxadiazole rings can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar compounds include other oxazole and oxadiazole derivatives, such as:
2-[2-(2,6-Dichlorophenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: Known for their antibacterial potential.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Studied for its neurotoxic potentials.
Properties
Molecular Formula |
C29H32ClN3O2 |
---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
5-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C29H32ClN3O2/c1-3-4-5-8-20-11-13-21(14-12-20)22-15-17-23(18-16-22)28-31-29(35-33-28)26-19(2)34-32-27(26)24-9-6-7-10-25(24)30/h6-7,9-10,15-18,20-21H,3-5,8,11-14H2,1-2H3 |
InChI Key |
CCKFISRIEJMFFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=C(ON=C4C5=CC=CC=C5Cl)C |
Origin of Product |
United States |
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